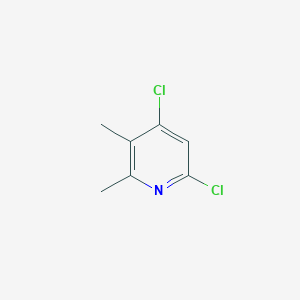

4,6-Dichloro-2,3-dimethylpyridine

Übersicht

Beschreibung

4,6-Dichloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 101252-84-0 . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 4,6-Dichloro-2,3-dimethylpyridine involves the use of organolithium reagents . A study was carried out on the reaction of this compound with N-acylhydrazines to give two structural isomers .Molecular Structure Analysis

The InChI Code for 4,6-Dichloro-2,3-dimethylpyridine is 1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 . The InChI key is UKBCCVZZQCQJRX-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis

4,6-Dichloro-2,3-dimethylpyridine is a solid at room temperature . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,6-Dichloro-2,3-dimethylpyridine is used as an important raw material and intermediate in organic synthesis. Its unique structure allows for nucleophilic substitution reactions which are crucial in building complex organic compounds .

Agrochemicals

In the field of agrochemicals, this compound serves as a key ingredient in the synthesis of pesticides. Its chemical properties help in creating effective formulations that protect crops from pests .

Pharmaceuticals

The pharmaceutical industry utilizes 4,6-Dichloro-2,3-dimethylpyridine for the development of drugs. It is involved in the synthesis of medicinal compounds that have potential therapeutic effects .

Dyestuff Field

This chemical is also used in the production of dyes. Its molecular structure can be modified to produce various colors and shades for different dye applications .

Laboratory Chemicals

It is commonly used in research laboratories as a reagent or catalyst for various chemical reactions. Its reactivity makes it suitable for experimental procedures and synthesis .

Food Industry

Although not directly used as a food additive, derivatives of 4,6-Dichloro-2,3-dimethylpyridine may be utilized in processes related to food production .

Wirkmechanismus

While the specific mechanism of action for 4,6-Dichloro-2,3-dimethylpyridine is not mentioned in the search results, pyrimidines, a class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4,6-Dichloro-2,3-dimethylpyridine are not mentioned in the search results, it’s worth noting that pyrimidines, a class of compounds to which it belongs, are used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

Eigenschaften

IUPAC Name |

4,6-dichloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBCCVZZQCQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306336 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2,3-dimethylpyridine | |

CAS RN |

101252-84-0 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

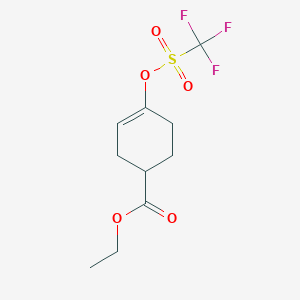

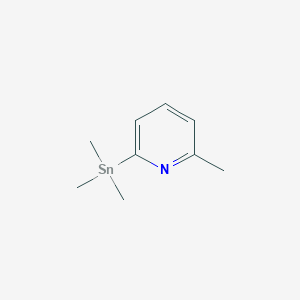

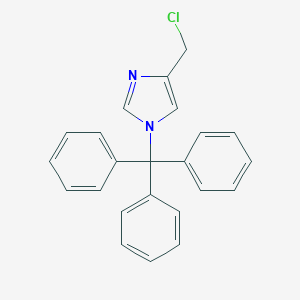

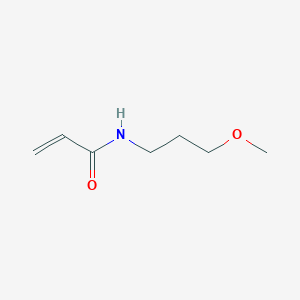

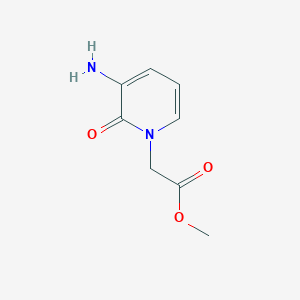

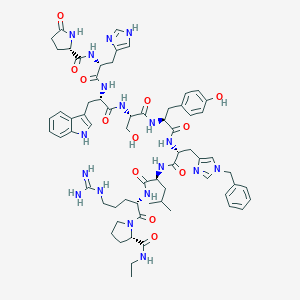

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)